2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a hybrid structure integrating a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a substituted acetamide group. The oxadiazole ring is a pharmacophore frequently associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities, while the acetamide linkage may contribute to target-binding specificity .
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-18-9-5-4-8-17(18)25-21(29)14-28-12-6-7-16(24(28)30)23-26-22(27-34-23)15-10-11-19(32-2)20(13-15)33-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZQEQOFDMZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include acetamide derivatives with varying aryl and heterocyclic substituents. For example:
- 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide (3c) : Shares a methoxyphenoxy-acetamide backbone but replaces the oxadiazole-pyridine system with a thiazolidinone ring and nitro group. Exhibits hypoglycemic activity (IC₅₀: 12.3 μM in α-glucosidase inhibition), whereas the target compound’s oxadiazole moiety may favor anti-inflammatory or antimicrobial effects .
Functional Group Impact on Physicochemical Properties
- Oxadiazole vs. Thiazolidinone: Oxadiazoles are more resistant to hydrolysis than thiazolidinones, suggesting superior metabolic stability for the target compound .
Lumping Strategy for Predictive Modeling
As per , compounds with shared functional groups (e.g., acetamide, methoxy) can be "lumped" to predict reactivity or bioactivity. For instance:
- Reactivity Group : The target compound and 3c both undergo hydrolytic cleavage at the acetamide bond under acidic conditions .
- Bioactivity Cluster : Methoxy-substituted acetamides may cluster with antidiabetic or anti-inflammatory agents, depending on auxiliary heterocycles .
Research Findings and Trends
- Oxadiazole Efficacy: 1,2,4-Oxadiazoles demonstrate higher kinase-binding affinity than thiazolidinones due to their planar geometry and hydrogen-bonding capacity .
- Synthetic Challenges: Multi-step syntheses for such hybrids require precise control of cyclization and coupling reactions, as minor deviations can lead to byproducts like regioisomeric oxadiazoles .
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule featuring multiple functional groups known for their potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. The molecular formula is , and it possesses a complex structure that allows for diverse interactions within biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole and dihydropyridine moieties may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, modulating their signaling pathways and leading to therapeutic effects.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this molecule may also scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Case Study : A related oxadiazole derivative demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Mechanism : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds similar to the one have been reported to possess anti-inflammatory properties:
- Research Findings : Studies showed that certain derivatives inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophage cells .
- Potential Applications : Such activities suggest that this compound could be developed as a therapeutic agent for inflammatory diseases.
Antimicrobial Properties
The biological activity of oxadiazole derivatives often includes antimicrobial effects:
- Findings : Various studies highlighted the antibacterial and antifungal activities of similar compounds against a range of pathogens .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
